molecular formula C14H14Cl2N2 B14209365 1,2-Bis[4-(chloromethyl)phenyl]hydrazine CAS No. 827340-17-0

1,2-Bis[4-(chloromethyl)phenyl]hydrazine

Cat. No.: B14209365
CAS No.: 827340-17-0
M. Wt: 281.2 g/mol
InChI Key: VQDLYKXQZYOCNH-UHFFFAOYSA-N
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Description

1,2-Bis[4-(chloromethyl)phenyl]hydrazine is an organic compound with the molecular formula C14H14Cl2N2. It is characterized by the presence of two chloromethyl groups attached to a phenyl ring, which are further connected by a hydrazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis[4-(chloromethyl)phenyl]hydrazine typically involves the reaction of 4-chloromethylbenzyl chloride with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis[4-(chloromethyl)phenyl]hydrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of azides, nitriles, or substituted amines.

    Oxidation: Formation of hydrazones or other oxidized derivatives.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

1,2-Bis[4-(chloromethyl)phenyl]hydrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Bis[4-(chloromethyl)phenyl]hydrazine involves its interaction with nucleophilic sites in biological molecules. The chloromethyl groups can form covalent bonds with nucleophilic amino acids in proteins, leading to the inhibition of enzyme activity or disruption of protein function. The hydrazine moiety can also participate in redox reactions, generating reactive intermediates that can further interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Bis[4-(chloromethyl)phenyl]hydrazine is unique due to the presence of chloromethyl groups, which provide a versatile platform for further chemical modifications.

Properties

CAS No.

827340-17-0

Molecular Formula

C14H14Cl2N2

Molecular Weight

281.2 g/mol

IUPAC Name

1,2-bis[4-(chloromethyl)phenyl]hydrazine

InChI

InChI=1S/C14H14Cl2N2/c15-9-11-1-5-13(6-2-11)17-18-14-7-3-12(10-16)4-8-14/h1-8,17-18H,9-10H2

InChI Key

VQDLYKXQZYOCNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCl)NNC2=CC=C(C=C2)CCl

Origin of Product

United States

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